

"free radical polymerization mechanism of acrylic acid"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Acrylic Acid

Cat. No.: B134701

[Get Quote](#)

An In-depth Technical Guide to the Free Radical Polymerization of **Acrylic Acid**

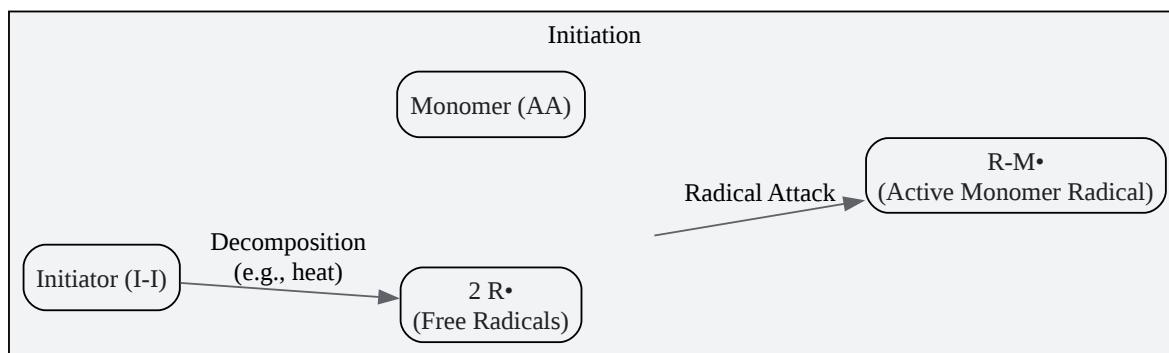
Introduction to Acrylic Acid and its Polymerization

Acrylic acid (AA) is a highly versatile organic compound and a key commodity chemical used in the production of a vast array of materials. As an unsaturated carboxylic acid, its high reactivity, particularly of its vinyl group, makes it an ideal monomer for polymerization. The resulting polymer, **poly(acrylic acid)** (PAA), is a high-molecular-weight, water-soluble polymer that finds extensive use across numerous industries.^[1] In its partially or fully deprotonated state (as a polyelectrolyte), PAA has the remarkable ability to absorb and retain water, swelling to many times its original volume.^[2] This property is the foundation for its primary application as a superabsorbent polymer in products like disposable diapers.^[2] Furthermore, PAA and its derivatives are widely employed as dispersants, scale inhibitors, thickening agents, and adhesives.^{[1][2][3]}

The most common and commercially significant method for synthesizing PAA is through free radical polymerization (FRP).^{[1][4]} This chain-reaction mechanism allows for the efficient conversion of **acrylic acid** monomers into long polymer chains, and a fundamental understanding of its mechanism is critical for controlling the final properties of the polymer.

The Core Mechanism: A Step-by-Step Analysis

Free radical polymerization proceeds through a sequence of three fundamental steps: initiation, propagation, and termination.^{[4][5]} This process involves highly reactive radical species that

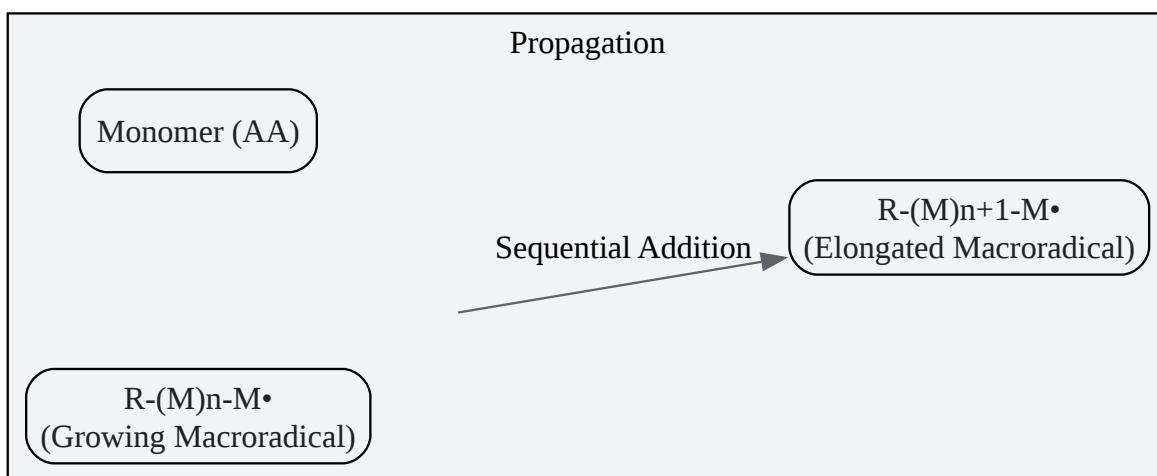

drive the chain reaction forward.

Initiation: The Spark of the Reaction

The polymerization process begins with the generation of free radicals from an initiator molecule.^{[4][5]} These initiators are typically unstable compounds that decompose under thermal or redox conditions to form radical species. Common classes of initiators for **acrylic acid** polymerization include:

- Persulfates: Such as potassium persulfate (KPS) or ammonium persulfate (APS), which are often used in aqueous solutions and decompose upon heating to form sulfate radicals.^{[5][6]}
- Azo Compounds: Like 2,2'-azobisisobutyronitrile (AIBN), which decompose thermally to generate carbon-centered radicals.^[4]
- Redox Systems: Combinations of an oxidizing agent and a reducing agent, such as hydrogen peroxide and ascorbic acid, can generate radicals at lower temperatures.^[1]

Once formed, the initiator radical ($R\cdot$) attacks the electron-rich carbon-carbon double bond of an **acrylic acid** monomer. This addition reaction opens the double bond and transfers the radical site to the monomer unit, creating an active monomer radical and officially initiating the polymer chain.^[5]



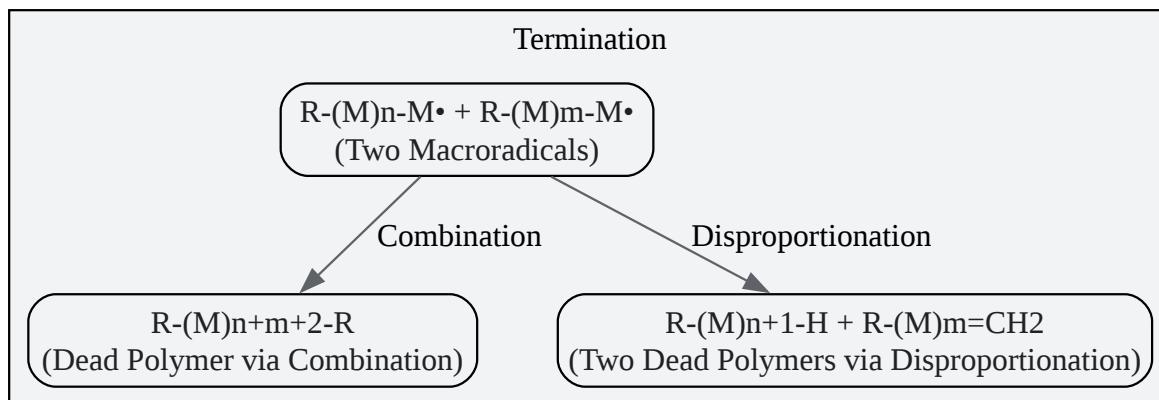
[Click to download full resolution via product page](#)

Diagram 1: The Initiation Stage of Free Radical Polymerization.

Propagation: Building the Polymer Chain

During the propagation stage, the newly formed active monomer radical rapidly adds to another **acrylic acid** monomer in the same manner as the initiation step.^{[4][5]} This sequential addition continues, with each new monomer unit extending the polymer chain while regenerating the radical site at the growing end.^[5] This process repeats thousands of times, leading to the formation of a long-chain macroradical. The rate of propagation is influenced by factors such as monomer concentration and temperature.^[7]

[Click to download full resolution via product page](#)*Diagram 2: The Propagation Stage, showing chain elongation.*


Termination: Concluding the Growth

The growth of a polymer chain ceases when its radical end is deactivated. This termination process typically occurs when two growing macroradicals encounter each other.^[4] There are two primary mechanisms for termination:

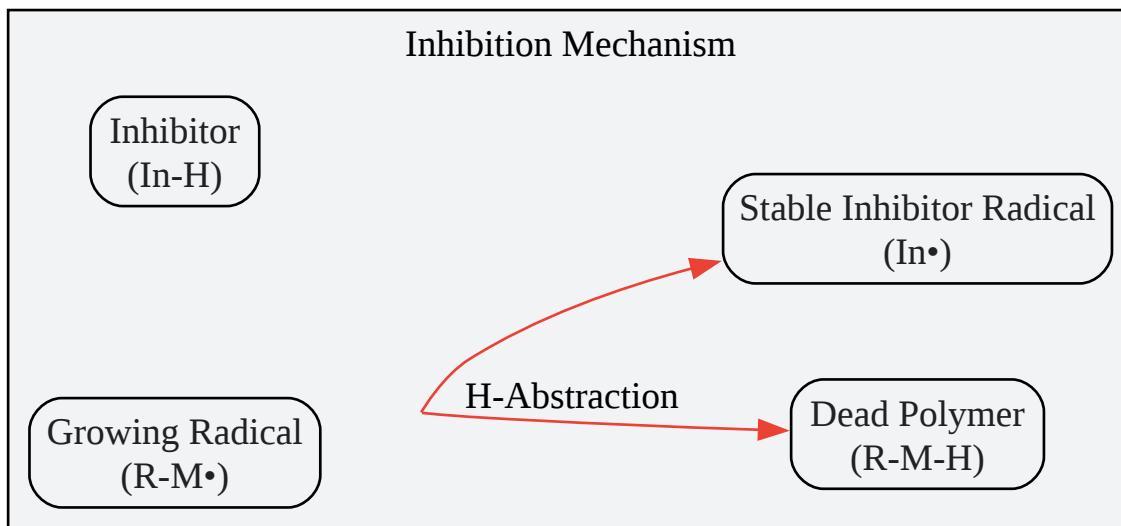
- Combination (or Coupling): The two radical chain ends combine to form a single, longer polymer chain with a single covalent bond.^[5]

- Disproportionation: One radical abstracts a hydrogen atom from the other, resulting in two separate, stable polymer chains. One chain becomes saturated, while the other forms a terminal double bond.[4][5]

The predominant termination mechanism depends on the specific monomer and reaction conditions.

[Click to download full resolution via product page](#)

Diagram 3: The two primary mechanisms of the Termination Stage.


Controlling the Reaction: Key Variables and Their Impact

Achieving desired properties in the final poly(**acrylic acid**) product, such as specific molecular weight or viscosity, requires precise control over the polymerization reaction. Several factors are manipulated to achieve this control.

The Challenge of Inhibition

Acrylic acid is highly reactive and can undergo spontaneous, often runaway, polymerization during transport and storage, which is a significant safety hazard.[8] To prevent this, inhibitors are added to the monomer.[9] Common inhibitors include hydroquinone monomethyl ether (MeHQ) and phenothiazine (PTZ).[8][9][10] These molecules function as radical scavengers, reacting with and deactivating any prematurely formed radicals to stop the polymerization chain

before it can begin.[8] The effectiveness of some inhibitors, like MeHQ, is significantly enhanced by the presence of dissolved oxygen.[9]

[Click to download full resolution via product page](#)

Diagram 4: General mechanism of radical trapping by an inhibitor.

Molecular Weight and Polydispersity Control

Chain Transfer Agents (CTAs): To control the molecular weight of the resulting polymer, chain transfer agents (CTAs) are often introduced into the reaction mixture.[11] These agents, typically mercaptans (thiols), effectively stop the growth of one polymer chain by donating an atom (usually hydrogen) to the macroradical.[11] This terminates the chain, but the CTA is converted into a new radical that can then initiate the growth of a new, separate polymer chain.[12] The result is a larger number of shorter polymer chains, leading to a lower average molecular weight.[11][12] CTAs can also play a role in reducing the amount of branching in the polymer structure.[13][14]

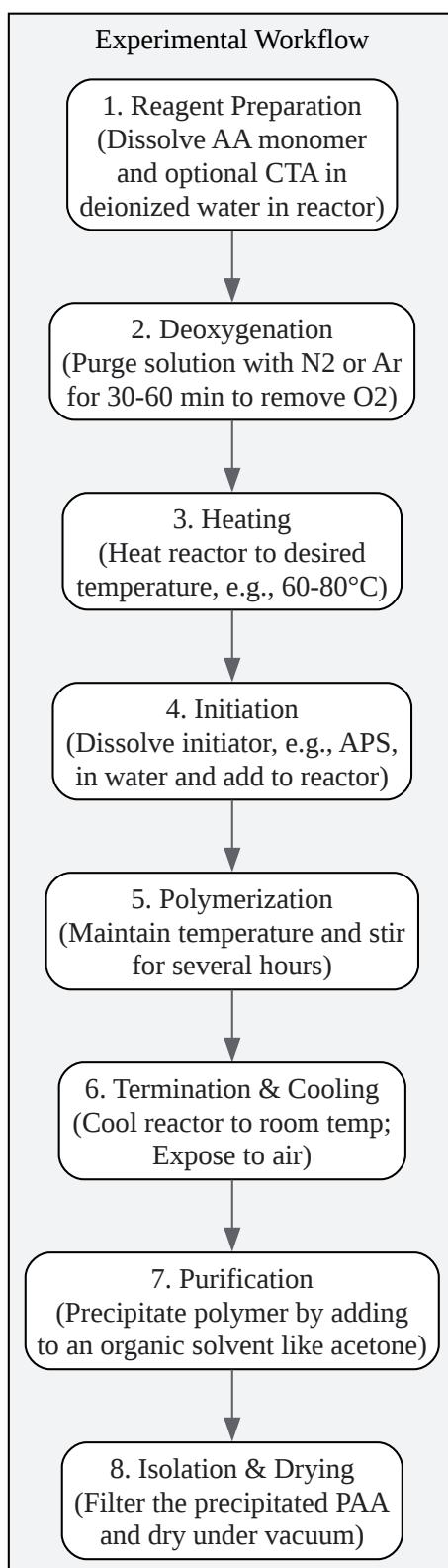
Parameter	Function in Polymerization	Effect on Polymer	Common Examples
Initiator	Generates initial free radicals to start polymerization.[4]	Higher concentration generally leads to lower molecular weight and faster reaction rates.	Potassium Persulfate, AIBN, Hydrogen Peroxide[1][4]
Inhibitor	Scavenges free radicals to prevent premature polymerization.[8]	Prevents polymer formation during storage; must be removed or overcome for reaction to proceed.	MeHQ, Phenothiazine (PTZ)[8][10]
Chain Transfer Agent	Terminates a growing chain and initiates a new one.[12]	Reduces average molecular weight and narrows molecular weight distribution.[11][15]	Mercaptans (thiols), Carbon Tetrabromide[11][13]

Table 1: Summary of Key Reagents and Their Functions in **Acrylic Acid** Polymerization.

Controlled Radical Polymerization (CRP): For applications requiring highly uniform polymers with precisely defined molecular weights and architectures, advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are employed.[3][5] These methods provide excellent control over the polymerization process, minimizing termination reactions and allowing for the synthesis of well-defined PAA.[4][5]

Reaction Kinetics and Thermodynamics

The free radical polymerization of **acrylic acid** is characterized by several key kinetic and thermodynamic features:


- Reaction Rate: The initial rate of polymerization is typically first-order with respect to the monomer concentration and shows a half-power dependence on the initiator concentration. [16]

- **Exothermicity:** The conversion of the monomer's carbon-carbon double bond into two single bonds is a highly exothermic process ($\Delta H \approx -77.4 \text{ kJ}\cdot\text{mol}^{-1}$).^[7] This generates a significant amount of heat that must be carefully managed, as uncontrolled temperature increases can lead to a dangerous runaway reaction.^{[7][17]} Aqueous solutions with monomer concentrations below 25-40% are often used to help dissipate this heat.^{[17][18]}
- **Gel Effect:** At higher monomer conversions, the viscosity of the reaction medium increases substantially. This increased viscosity hinders the mobility of large macroradicals, reducing the rate of bimolecular termination. The propagation reaction, involving small monomers, is less affected. This imbalance leads to a rapid increase in both the polymerization rate and molecular weight, a phenomenon known as the gel effect or Norrish-Trommsdorff effect.^[19]

Experimental Protocol & Characterization

Generalized Protocol for Aqueous Solution Polymerization

This protocol describes a typical laboratory-scale synthesis of poly(**acrylic acid**) in an aqueous solution.

[Click to download full resolution via product page](#)

Diagram 5: A typical experimental workflow for PAA synthesis.

Methodology:

- Preparation: **Acrylic acid** monomer is dissolved in deionized water within a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet. If molecular weight control is desired, a chain transfer agent is also added at this stage.
- Deoxygenation: The solution is purged with an inert gas (e.g., nitrogen) for 30-60 minutes to remove dissolved oxygen, which can inhibit the polymerization.[9]
- Heating: The reaction mixture is heated to the target temperature, typically between 50-80°C, depending on the chosen initiator.[18]
- Initiation: The initiator (e.g., ammonium persulfate) is dissolved in a small amount of deionized water and added to the heated monomer solution to start the reaction.[18]
- Polymerization: The reaction is allowed to proceed under an inert atmosphere with continuous stirring for a predetermined time (e.g., 2-4 hours).
- Purification: After cooling, the viscous polymer solution is slowly added to a non-solvent, such as acetone or methanol, causing the poly(**acrylic acid**) to precipitate as a white solid. [18]
- Isolation: The precipitated PAA is collected by filtration, washed with the non-solvent to remove unreacted monomer and initiator fragments, and dried in a vacuum oven.

Characterization of Poly(**acrylic acid**)

Once synthesized, the PAA must be characterized to confirm its structure and properties.

- Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to verify the chemical structure. The FTIR spectrum of PAA will show characteristic absorption bands for the carboxylic acid O-H stretch (broad peak $\sim 3000\text{ cm}^{-1}$), the C=O stretch ($\sim 1700\text{ cm}^{-1}$), and the C-O stretch.[1][17]
- Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the standard method for determining the average molecular weight (M_n, M_w) and the polydispersity index (PDI) of the polymer sample.[6]

- Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.[17]

Conclusion

The free radical polymerization of **acrylic acid** is a robust and highly adaptable process central to the production of a critical class of functional polymers. A thorough understanding of the core mechanistic steps—initiation, propagation, and termination—is essential for any scientist working with this system. By carefully selecting initiators and judiciously using control agents like inhibitors and chain transfer agents, researchers can manipulate the reaction kinetics and thermodynamics to tailor the molecular weight, viscosity, and other critical properties of poly(**acrylic acid**), enabling its successful application in fields ranging from consumer goods to advanced drug delivery systems.

References

- Inhibition of **acrylic acid** and acrylate autoxidation. RSC Publishing.
- The Role of Chain Transfer Agent in Reducing Branching Content in Radical Polymerization of Acrylates. Macromolecules - ACS Publications.
- Preparation And Characterization Of Poly**acrylic Acid**. IJCRT.org.
- What Is The Polymerization Mechanism For Poly**acrylic Acid** Synthesis?. Chemistry For Everyone - YouTube.
- Synthesis and Characterization of Poly(**acrylic acid**) Produced by RAFT Polymerization. Application as a Very Efficient Dispersant of CaCO₃, Kaolin, and TiO₂. Macromolecules - ACS Publications.
- What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Otsuka Chemical Co., Ltd..
- Modification and Characterization of Poly**acrylic Acid** for Metal Ion Recovery. American Journal of Polymer Science.
- Free-Radical Polymerization of **Acrylic Acid** in Benzene. Taylor & Francis Online.
- Efficient Polymerization Inhibition Systems for **Acrylic Acid** Distillation: New Liquid-Phase Inhibitors. Industrial & Engineering Chemistry Research - ACS Publications.
- Modeling of the Inhibition Mechanism of **Acrylic Acid** Polymerization. ACS Publications.
- EFFECT OF CHAIN TRANSFER AGENT IN PRESENCE OF REACTIVE SURFACTANTS DURING SCALE-UP OF EMULSION POLYMERIZATION. Pressure Sensitive Tape Council.
- Nufarm Polymerization Inhibitors for Acrylonitrile. Nufarm.
- Free-Radical Polymerization of **Acrylic Acid** under Extreme Reaction Conditions Mimicking Deep-Sea Hydrothermal Vents. ACS Omega.

- Inhibition of Free Radical Polymerization: A Review. PMC - NIH.
- Kinetic Measurement of **Acrylic Acid** Polymerization at High Concentrations under Nearly Isothermal Conditions in a Pendula Slug Flow Reactor. Industrial & Engineering Chemistry Research - ACS Publications.
- Kinetics and Modeling of the Radical Polymerization of **Acrylic Acid** and of **Methacrylic Acid** in Aqueous Solution. eDiss.
- Synthesis and Characterization of Poly **Acrylic Acid** Modified with Dihydroxy Benzene-Redox Polymer. International Science Community Association.
- Kinetics and Modeling of **Methacrylic Acid** Radical Polymerization in Aqueous Solution. ResearchGate.
- **Polyacrylic acid**. Wikipedia.
- How Is **Polyacrylic Acid** Synthesized?. Chemistry For Everyone - YouTube.
- What Is The Role Of Chain Transfer Agents In Acrylic Polymerization?. Chemistry For Everyone - YouTube.
- Feasibility of Free Radical Polymerization of **Acrylic Acid** in a Continuous Flow Reactor. D-Scholarship@Pitt.
- Free-Radical Polymerization of **Acrylic Acid** in Benzene. Semantic Scholar.
- The Role of Chain Transfer Agent in Reducing Branching Content in Radical Polymerization of Acrylates. Semantic Scholar.
- Chain-transfer agents for emulsion polymerization and polymer products produced therewith. Google Patents.
- Free-Radical Acrylic Polymerization Kinetics at Elevated Temperatures. ResearchGate.
- Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary. American Chemical Society.
- Modeling **Acrylic Acid** Radical Polymerization in Aqueous Solution. ResearchGate.
- Solution Polymerization of **Acrylic Acid** Initiated by Redox Couple Na-PS/Na-MBS: Kinetic Model and Transition to Continuous Process. MDPI.
- (a) Scheme for free radical polymerization of the **acrylic acid** monomer. (b) Scheme for PVA polymer with cross-linked PAA.. ResearchGate.
- Free-Radical Polymerization of **Methacrylic Acid**: From Batch to Continuous Using Stirred Tank Reactors. Polymers.
- From batch to continuous free-radical solution polymerization of **acrylic acid** using a stirred tank reactor. Reaction Chemistry & Engineering (RSC Publishing).
- Process for inhibiting unwanted free-radical polymerization of **acrylic acid** present in a liquid phase p. Google Patents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. ijcrt.org [ijcrt.org]
- 2. Polyacrylic acid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pstc.org [pstc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Role of Chain Transfer Agent in Reducing Branching Content in Radical Polymerization of Acrylates | Semantic Scholar [semanticscholar.org]
- 15. EP0199316A2 - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
- 16. Free-Radical Polymerization of Acrylic Acid in Benzene | Semantic Scholar [semanticscholar.org]
- 17. Modification and Characterization of Polyacrylic Acid for Metal Ion Recovery [article.sapub.org]

- 18. youtube.com [youtube.com]
- 19. Kinetics and Modeling of the Radical Polymerization of Acrylic Acid and of Methacrylic Acid in Aqueous Solution [ediss.uni-goettingen.de]
- To cite this document: BenchChem. ["free radical polymerization mechanism of acrylic acid"]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b134701#free-radical-polymerization-mechanism-of-acrylic-acid\]](https://www.benchchem.com/product/b134701#free-radical-polymerization-mechanism-of-acrylic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com